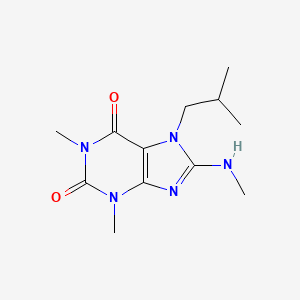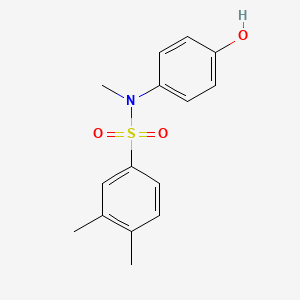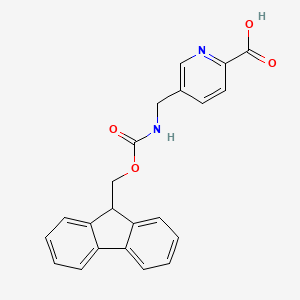![molecular formula C14H17ClN2O2 B2755177 N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide CAS No. 2094472-98-5](/img/structure/B2755177.png)
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CEP-1347 belongs to the family of propenamides and has been shown to have neuroprotective properties in preclinical studies.
Mécanisme D'action
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide exerts its neuroprotective effects by inhibiting the activation of the JNK signaling pathway. The JNK pathway is activated in response to various stressors such as oxidative stress, inflammation, and protein misfolding. The activation of the JNK pathway can lead to the phosphorylation of c-Jun, which can induce neuronal cell death. N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide inhibits the activation of the JNK pathway by binding to the ATP-binding site of the JNK kinase and preventing the phosphorylation of c-Jun.
Biochemical and Physiological Effects:
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has been shown to have neuroprotective properties in various preclinical models of neurological disorders. The compound has been shown to reduce neuronal cell death and improve motor function in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Avantages Et Limitations Des Expériences En Laboratoire
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has several advantages for lab experiments. The compound is easy to synthesize and has a high purity. N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has also been extensively studied in preclinical models of neurological disorders, and its neuroprotective properties have been well established. However, one limitation of N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide. One potential application of N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide is in the treatment of traumatic brain injury (TBI). TBI is a leading cause of death and disability worldwide, and there are currently no effective treatments for TBI. N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has been shown to have neuroprotective properties in preclinical models of TBI, and further studies are needed to evaluate its potential as a therapeutic agent for TBI.
Another potential application of N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide is in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has been shown to have neuroprotective properties in preclinical models of ALS and MS, and further studies are needed to evaluate its potential as a therapeutic agent for these diseases.
In conclusion, N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been shown to have neuroprotective properties by inhibiting the activation of the JNK signaling pathway, which is involved in neuronal cell death. N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has several advantages for lab experiments, but its poor solubility in aqueous solutions is a limitation. There are several future directions for the study of N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide, including its potential application in the treatment of TBI, ALS, and MS.
Méthodes De Synthèse
The synthesis of N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a base to form 4-(4-chlorophenyl)morpholine. The resulting product is then reacted with propargyl bromide to form N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide. The purity of the compound is ensured by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. The compound has been shown to have neuroprotective properties by inhibiting the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal cell death. N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-14(18)16-9-13-10-17(7-8-19-13)12-5-3-11(15)4-6-12/h2-6,13H,1,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOILHASAPDHPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CN(CCO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755095.png)
![N-(3,4-difluorophenyl)-2-(8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2755096.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2755099.png)

![2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2755103.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2755104.png)



![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2755111.png)



